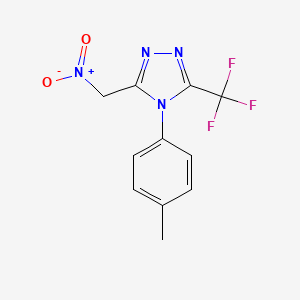

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

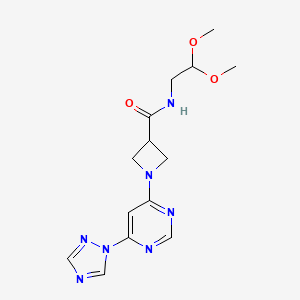

Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate is a chemical compound with the molecular formula C13H13NO3 . It is a highly activated acceptor that undergoes the phospha-Michael reaction upon trituration of the reagents at room temperature .

Synthesis Analysis

The synthesis of Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate involves a demethylation process. The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack . This demethylation was achieved on ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate .Molecular Structure Analysis

The molecular structure of Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate can be represented by the InChI code: 1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11- .Physical And Chemical Properties Analysis

Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate is a powder with a molecular weight of 231.25 . It is stored at room temperature .Applications De Recherche Scientifique

Cosmetic Industry: UV Filtration and Sunscreen Formulation

This compound is a derivative of Octocrylene , which is widely used in sunscreen products for its ability to absorb UVB radiation and short UVA wavelengths . The metabolite, 2-Cyano-3,3-diphenylacrylic acid , derived from Octocrylene, shows prolonged systemic availability and may accumulate in the body, indicating its potential for long-lasting sun protection .

Pharmaceutical Research: COX-2 Inhibition

In the pharmaceutical industry, this compound can be utilized to study skin-permeable selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are crucial in developing anti-inflammatory drugs that provide pain relief without the gastrointestinal side effects associated with non-selective COX inhibitors .

Metabolomics: Biomarker Discovery

The compound’s metabolite, 2-Cyano-3,3-diphenylacrylic acid , can be used in metabolomics studies to identify biomarkers of exposure to certain cosmetic ingredients. This is particularly relevant for monitoring the systemic absorption of UV filters in sunscreen .

Cancer Research: Apoptosis Induction

Research into α,β-unsaturated carboxylic acids, a class to which this compound belongs, has shown potential in inducing apoptosis in cancer cells. This application is significant for developing new cancer therapies that target the programmed cell death pathways .

Mécanisme D'action

Biochemical Pathways

More research is needed to elucidate the specific pathways and their downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

More research is needed to determine how factors such as temperature, pH, and the presence of other compounds might affect its action .

Propriétés

IUPAC Name |

ethyl (Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXOWXPIPRBRPK-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC=CC=C1)\OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2859614.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2859617.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)